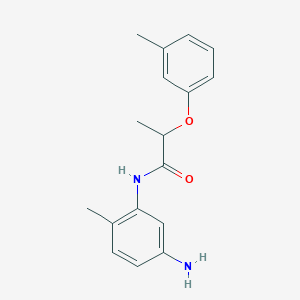
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide, or 5-AMPP, is an organic compound with a variety of applications in scientific research. This compound is primarily used as a reagent or substrate in biochemical and physiological experiments, and has the potential to be used in a variety of future directions.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide involves the reaction of 5-Amino-2-methylbenzoic acid with 3-methylphenol to form 5-Amino-2-methylphenyl 3-methylphenyl ether. This ether is then reacted with 2-bromo-N-(propan-2-yl)propanamide to form the final product.
Starting Materials
5-Amino-2-methylbenzoic acid, 3-methylphenol, 2-bromo-N-(propan-2-yl)propanamide
Reaction
Step 1: 5-Amino-2-methylbenzoic acid is reacted with thionyl chloride to form 5-Amino-2-methylbenzoyl chloride., Step 2: 5-Amino-2-methylbenzoyl chloride is then reacted with 3-methylphenol in the presence of a base such as triethylamine to form 5-Amino-2-methylphenyl 3-methylphenyl ether., Step 3: 5-Amino-2-methylphenyl 3-methylphenyl ether is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a base such as potassium carbonate to form N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide.
作用机制
5-AMPP works by binding to enzymes, which then catalyze the conversion of the compound into a product. This product then binds to other enzymes, which catalyze the conversion of the product into a second product. This second product is then further converted into other products, which can be used in biochemical and physiological experiments.
生化和生理效应
5-AMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to increase the activity of certain enzymes, such as catechol-O-methyltransferase and choline acetyltransferase. In addition, it has been shown to activate certain receptors, such as the 5-HT2A receptor.
实验室实验的优点和局限性
One of the major advantages of using 5-AMPP in laboratory experiments is that it is relatively easy to synthesize. It also has a low cost and can be stored for long periods of time without degrading. However, one of the major limitations of using 5-AMPP is that it can be toxic if used in high concentrations. In addition, it can be difficult to accurately measure the concentration of 5-AMPP in a solution.
未来方向
There are a variety of potential future directions for the use of 5-AMPP. It could be used to study the effects of drugs on enzymes or receptors in different tissues or cell types. It could also be used to study the effects of different environmental conditions, such as temperature or pH, on enzymes or receptors. In addition, it could be used to study the interactions between different enzymes and substrates, or to study the effects of different drugs on enzymes and receptors. Finally, it could be used to study the effects of different compounds on enzymes or receptors in different tissues or cell types.
科学研究应用
5-AMPP is primarily used as a reagent or substrate in biochemical and physiological experiments. It is often used to study the interactions between enzymes and substrates, and to measure the activity of enzymes. It is also used to study the activity of enzymes in different tissues or cell types, and to measure the effects of drugs on enzymes.
属性
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-6-15(9-11)21-13(3)17(20)19-16-10-14(18)8-7-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILGNHHLWVJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

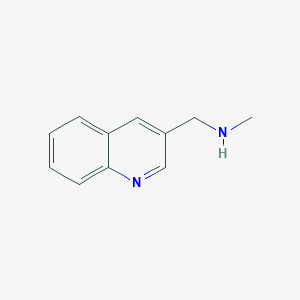
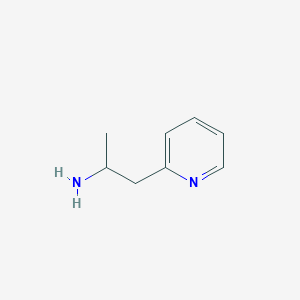
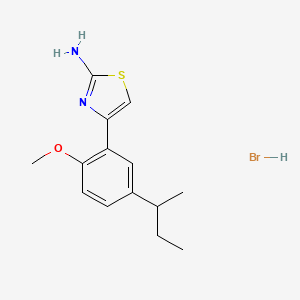
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)
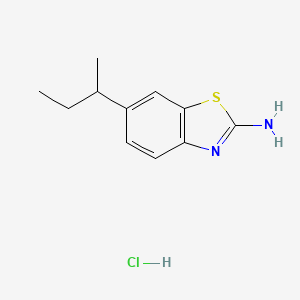
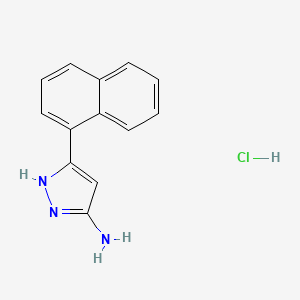
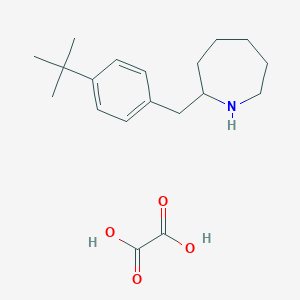
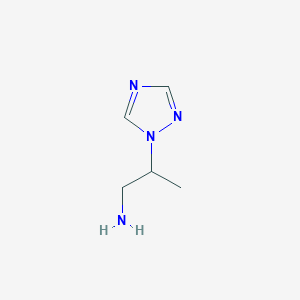

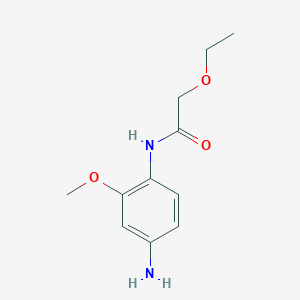
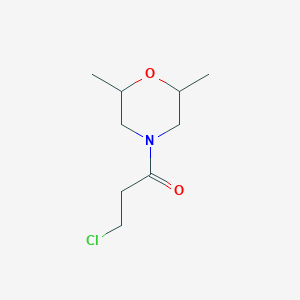
![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)

